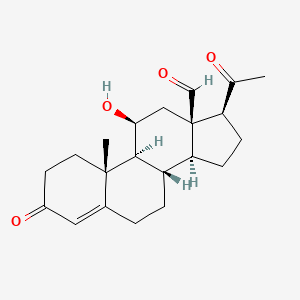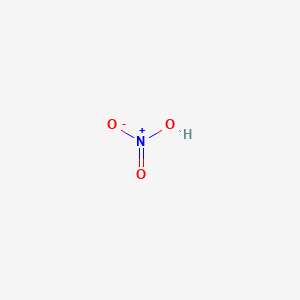
p-Benzoquinone, 2,5-diamino-3,6-dichloro-
Vue d'ensemble
Description
Synthesis Analysis
2,5-Diamino-3,6-dichloro-1,4-benzoquinone can be synthesized by modifying previously reported procedures. The synthesis involves condensation reactions, highlighting the importance of optimizing conditions to achieve the desired product efficiently. This synthesis process paves the way for exploring the compound's various applications in scientific research (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,5-diamino-3,6-dichloro-p-benzoquinone is characterized by its high degree of polarization and zwitterionic nature. X-ray crystallography and ab initio calculations reveal a structure that resembles p-benzoquinone, featuring a regular π-stack and an intermolecular hydrogen-bonding network. This structure contributes to the compound's distinctive physical and chemical properties (Akutagawa & Nakamura, 2006).
Chemical Reactions and Properties
The chemical reactivity of 2,5-diamino-3,6-dichloro-p-benzoquinone is influenced by its molecular structure, which facilitates various reactions including hydrogen bonding and charge transfer interactions. These reactions are essential for the compound's functionality as an electron acceptor in photosystem I (PSI) activity, indicating its potential in bioenergetic and photovoltaic applications (Lotina-Hennsen et al., 1998).
Physical Properties Analysis
The compound's physical properties, such as its color change in the solid state due to intermolecular charge-transfer interactions, are notable. These properties are critical for applications in materials science, where the compound's ability to undergo color changes under specific conditions can be harnessed for sensing or optical devices (Akutagawa & Nakamura, 2006).
Chemical Properties Analysis
The chemical properties of 2,5-diamino-3,6-dichloro-p-benzoquinone, including its sensitivity to photoreduction potential and its role as a strong lipophilic electron acceptor, highlight its versatility. These properties make the compound a candidate for investigation in various fields, including organic electronics and photoreduction processes (Lotina-Hennsen et al., 1998).
Applications De Recherche Scientifique
Antioxidant and Bioenergetic Properties
Benzoquinones, including derivatives like "p-Benzoquinone, 2,5-diamino-3,6-dichloro-," have been recognized for their significant biological functions in organisms. These compounds play crucial roles in bioenergetic transport, oxidative phosphorylation, and electron transport processes, crucial for cellular energy management. The antioxidant, anti-inflammatory, and anticancer activities of benzoquinones have been the subject of extensive research, underlining their therapeutic potential. The ease of synthesis and chemical modification of these compounds makes them attractive candidates for developing new drug molecules, highlighting their importance in medicinal chemistry and pharmacology (Dandawate et al., 2010).
Environmental Impact and Toxicity of Synthetic Antioxidants
Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with benzoquinones, has raised concerns about their environmental occurrence, human exposure, and toxicity. SPAs, including benzoquinone derivatives, have been detected in various environmental matrices and human tissues, raising questions about their long-term impact on health and ecosystems. Studies suggest that certain SPAs may exhibit hepatotoxicity, endocrine-disrupting effects, and potential carcinogenicity. This research underscores the need for further investigation into the environmental behavior and toxicity of benzoquinone derivatives to ensure their safe use and disposal (Liu & Mabury, 2020).
Pharmacological and Therapeutic Insights from Natural Benzoquinones
Embelin, a natural benzoquinone, demonstrates the therapeutic diversity of benzoquinone compounds, showcasing a wide range of pharmacological activities including antidiabetic, cardioprotective, neuroprotective, anti-inflammatory, antiviral, antimicrobial, antioxidant, wound healing, antifertility, analgesic, and anticancer effects. These findings emphasize the potential of benzoquinone derivatives in clinical research and the development of phyto-pharmaceuticals based on these compounds. The comprehensive review of embelin's chemistry, biological activities, and methods for its large-scale establishment underscores the importance of benzoquinone derivatives in advancing pharmaceutical science and healthcare solutions (Othman et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPOTDBWHTTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192328 | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
CAS RN |
3908-48-3 | |
| Record name | 2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3908-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003908483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diamino-3,6-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)










